1,4-Dichloroimidazo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2N3 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
1,4-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H |
InChI Key |
WXXVZLGVAAMLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,4 Dichloroimidazo 1,2 a Quinoxaline
Classical Synthetic Routes to the Imidazo[1,2-a]quinoxaline (B3349733) Scaffold
Traditional approaches to constructing the imidazo[1,2-a]quinoxaline core have historically relied on well-established organic reactions, primarily focusing on the condensation of precursors followed by cyclization to form the fused heterocyclic system.
The most prevalent classical method for synthesizing the quinoxaline (B1680401) portion of the scaffold is the condensation reaction between an aromatic diamine and an α-dicarbonyl compound. sapub.org This foundational reaction creates the pyrazine ring fused to the benzene (B151609) ring. For the synthesis of the complete imidazo[1,2-a]quinoxaline system, multi-step sequences are common. One such approach involves the condensation of a quinoxaline derivative with an appropriate haloester. nih.gov Another established route is the condensation of an alpha-aminoalcohol with a quinoxaline precursor. researchgate.netnih.gov
These reactions are typically performed using various catalysts and reaction conditions to drive the formation of the desired products.
Table 1: Examples of Classical Condensation Reactions
| Precursor 1 | Precursor 2 | Resulting Scaffold Component | Reference |
|---|---|---|---|
| o-Phenylenediamine (B120857) | α-Dicarbonyl Compound | Quinoxaline Core | sapub.org |
| Quinoxaline | Haloester | Imidazo[1,2-a]quinoxaline | nih.gov |
| Quinoxaline | α-Aminoalcohol | Imidazo[1,2-a]quinoxaline | nih.gov |
Following initial condensation or substitution, an intramolecular cyclization is often the key step to form the final tricyclic imidazo[1,2-a]quinoxaline structure. researchgate.net This ring closure can be achieved through various mechanisms. One common strategy involves the intramolecular cyclization of a keto moiety onto an intracyclic nitrogen atom of the quinoxaline ring. nih.gov Another approach involves the reductive intramolecular cyclization of a precursor such as 1-(2-nitrophenyl)-1H-imidazole-2-carbaldehyde. researchgate.net The transformation of diaminosubstituted quinoxalines can also be employed to facilitate the ring closure needed to form the imidazole (B134444) portion of the molecule. researchgate.net These cyclization reactions are critical for assembling the final, rigid scaffold.
Advanced Synthetic Approaches for 1,4-Dichloroimidazo[1,2-a]quinoxaline
Synthesizing the specifically substituted this compound requires more advanced and regioselective methods to ensure the correct placement of the chlorine atoms.
Direct dichlorination of the parent imidazo[1,2-a]quinoxaline scaffold is challenging. A more effective and widely used strategy involves starting with a pre-halogenated precursor. The synthesis of chloro-substituted imidazo[1,2-a]quinoxalines often begins with 2,3-dichloroquinoxaline (B139996). researchgate.netosi.lv This readily available starting material serves as a foundation upon which the imidazole ring is constructed. The reaction of 2,3-dichloroquinoxaline with arylaminoisoxazol-5(2H)-ones, for example, proceeds through a rearrangement under mild base-catalyzed conditions to yield 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. researchgate.netosi.lv In this process, one of the chlorine atoms from the starting material is retained at the 4-position of the final product, while the other acts as a leaving group during the initial substitution and subsequent cyclization.
Achieving regioselectivity—the precise placement of both chlorine atoms at the 1 and 4 positions—is paramount. The use of 2,3-dichloroquinoxaline as a starting material is a key regioselective strategy. researchgate.netosi.lv When this symmetric precursor reacts with a suitable nucleophile to build the imidazole ring, the chlorine at the 3-position of the quinoxaline is typically displaced. Upon intramolecular cyclization, the remaining chlorine at the 2-position becomes situated at the 4-position of the new imidazo[1,2-a]quinoxaline system. The introduction of the second chlorine atom at the 1-position can then be accomplished through subsequent electrophilic substitution or other targeted synthetic transformations. This multi-step, building-block approach provides a high degree of control over the final substitution pattern.
Modern and Green Chemistry Syntheses of Imidazo[1,2-a]quinoxaline Derivatives
Modern synthetic chemistry emphasizes efficiency, reduced environmental impact, and novel reaction pathways. The synthesis of the imidazo[1,2-a]quinoxaline scaffold and its precursors has benefited significantly from these advancements.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. nih.govmdpi.com For example, the Pictet-Spengler reaction to form the scaffold can be efficiently carried out under microwave irradiation. mdpi.com
One-pot reactions, which combine multiple synthetic steps into a single procedure without isolating intermediates, represent another green approach. A copper-catalyzed one-pot process has been developed for the construction of benzo mdpi.comresearchgate.netimidazo[1,2-a]quinoxalines. researchgate.net Furthermore, metal-free synthetic routes are gaining prominence. The use of iodine as a catalyst provides a less toxic alternative to heavy metals for constructing related fused imidazole systems. rsc.orgrsc.org The synthesis of the core quinoxaline structure has also been improved by using organocatalysts and environmentally benign solvents like water. nih.gov
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Examples | Reference |
|---|---|---|---|
| Classical Synthesis | Step-wise condensation and cyclization; traditional heating. | Condensation of o-phenylenediamine with α-dicarbonyls. | sapub.org |
| Advanced Synthesis | Use of pre-functionalized precursors for regiocontrol. | Synthesis from 2,3-dichloroquinoxaline. | researchgate.netosi.lv |
| Modern/Green Chemistry | Microwave assistance, one-pot reactions, metal-free catalysts. | Iodine-catalyzed C-H amination, microwave-assisted Pictet-Spengler. | mdpi.comrsc.org |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-coupling)
Palladium- and copper-catalyzed reactions are instrumental in assembling the imidazo[1,2-a]quinoxaline system. One notable one-pot method involves the reaction of 2-chloro-3-propargylaminoquinoxaline with various aryl iodides or bromides. This process, catalyzed by a Pd-Cu system in the presence of a base, leads directly to the formation of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines researchgate.net. This reaction simultaneously constructs the imidazole ring and installs a substituent at the C-1 position via a cross-coupling mechanism.
While direct Suzuki cross-coupling on a pre-formed this compound is not extensively detailed, the reactivity of related chloroquinoxaline systems suggests its feasibility nih.govias.ac.in. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely applied to functionalize chloro-substituted N-heterocycles nih.gov. It is anticipated that the chlorine atoms at the C-1 and C-4 positions could be selectively replaced by aryl, heteroaryl, or alkyl groups using appropriate boronic acids and palladium catalysts. The regioselectivity of such reactions would likely be influenced by the electronic environment of the two chlorine atoms, with the C-4 position often exhibiting higher reactivity in related systems nih.gov.
Table 1: Examples of Metal-Catalyzed Reactions for Imidazo[1,2-a]quinoxaline Synthesis
| Starting Material | Reagents | Catalyst | Product | Yield | Reference |
| 2-Chloro-3-propargylaminoquinoxaline | Aryl iodides/bromides, K₂CO₃ | Pd-Cu | 1-Aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines | Moderate to High | researchgate.net |
Transition-Metal-Free Synthetic Strategies
The synthesis of the foundational quinoxaline ring, a precursor to the target scaffold, can be achieved through various transition-metal-free methods. These strategies often rely on the condensation of o-phenylenediamines with α-dicarbonyl compounds, a classic and robust method for forming the pyrazine ring of the quinoxaline system nih.gov. Modifications of this approach have been developed to proceed under milder, greener conditions, avoiding the use of heavy metals. For instance, iodine-catalyzed cascade reactions have been developed for the synthesis of related pyrrolo[1,2-a]quinoxaline derivatives, utilizing a nontoxic catalyst and an oxidant like DMSO mdpi.com. Such metal-free, cross-dehydrogenative coupling strategies represent an environmentally benign alternative for scaffold assembly mdpi.com.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like imidazo[1,2-a]quinoxalines in a single step from simple starting materials. A notable MCR involves the reaction of o-phenylenediamines with aldehydes and isonitriles, which yields 1,4-dihydroquinoxaline intermediates that can be subsequently oxidized to the aromatic quinoxaline researchgate.net. Further elaboration can lead to the fused imidazole ring. Another powerful MCR is the isocyanide-based Groebke–Blackburn–Bienaymé reaction (GBBR), which has been successfully employed to construct the related imidazo[1,2-a]pyridine (B132010) scaffold and demonstrates the power of MCRs in rapidly building fused heterocyclic systems mdpi.com. These reactions are highly valued for their atom economy and ability to generate structural diversity.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a key technology to accelerate the synthesis of imidazo[1,2-a]quinoxaline derivatives. This non-classical heating method can dramatically reduce reaction times, often improve yields, and lead to cleaner reaction profiles. For example, the Pictet–Spengler reaction of 5-amino-1-(2-amino-phenyl)-1H-imidazole-4-carbonitrile with various aldehydes to form imidazo[1,2-a]quinoxaline derivatives is effectively performed under microwave irradiation at 80 °C, reducing the reaction time to as little as 25-30 minutes mdpi.com. Similarly, the substitution of chlorine atoms on the scaffold, such as the reaction with methylamine, can be efficiently conducted using microwave heating, achieving completion in minutes rather than hours nih.gov.
Derivatization from the this compound Intermediate
The chloro-substituents at the C-1 and C-4 positions of the imidazo[1,2-a]quinoxaline core serve as versatile handles for introducing a wide range of functional groups, primarily through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions at C-1 and C-4 Positions
The chlorine atoms on the imidazo[1,2-a]quinoxaline ring, particularly at the C-4 position, are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in 2,4-dichloroquinazolines and 2,3-dichloroquinoxalines, where the C-4 (or C-2) position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms nih.govnih.gov.
A variety of nucleophiles can be employed to displace the chlorine atoms. Amines (primary and secondary), hydrazines, and alkoxides are common reactants. The reaction of 2,3-dichloroquinoxaline with hydrazine hydrate, for instance, selectively occurs at one of the chloro-positions to yield a hydrazinyl intermediate, which is a precursor for building fused triazole rings nih.gov. Similarly, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through nucleophilic substitutions, highlighting the importance of introducing groups like methylamino at the C-4 position researchgate.netresearchgate.net. The regioselectivity is a key consideration in these reactions; studies on related heterocyclic systems consistently show that substitution occurs preferentially at the C-4 position before the C-1 or C-2 position nih.govmdpi.com.
Table 2: Representative Nucleophilic Substitution Reactions on Chloro-Substituted Quinoxaline Scaffolds
| Substrate | Nucleophile | Product Type | Reference |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | 2-Chloro-3-hydrazinylquinoxaline | nih.gov |
| Chloro-imidazo[1,2-a]quinoxaline | Methylamine | 4-(Methylamino)imidazo[1,2-a]quinoxaline | researchgate.net |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline | nih.gov |
| 4,7-Dichloroquinoline | Adamantane-containing amines | 4-Amino-7-chloroquinoline | mdpi.com |
Functional Group Interconversions on the Imidazo[1,2-a]quinoxaline Core
Following the introduction of new substituents onto the imidazo[1,2-a]quinoxaline core via coupling or substitution reactions, these functional groups can be further modified. For instance, if an amino group is introduced at the C-4 position, it can undergo a range of classical transformations. Acylation with acid chlorides or anhydrides would yield the corresponding amides. Diazotization could potentially lead to the formation of a diazonium salt, which could then be converted into various other functional groups, although the reactivity of the amino group in this specific scaffold would need to be considered.
If a Suzuki coupling reaction is used to introduce an aryl group bearing a methoxy (B1213986) substituent, this ether can be cleaved using reagents like boron tribromide (BBr₃) to yield a phenol. This phenolic hydroxyl group can then be used for further derivatization, such as etherification or esterification. These subsequent transformations allow for the fine-tuning of the molecule's properties and the expansion of chemical diversity from a common intermediate.
Chemical Modification and Structure Activity Relationship Sar Studies
Systematic Derivatization of the Imidazo[1,2-a]quinoxaline (B3349733) Scaffold
Chemical modulation of the imidazo[1,2-a]quinoxaline structure has been a primary strategy to enhance its therapeutic potential. Modifications have been explored on both the imidazole (B134444) and quinoxaline (B1680401) ring systems, alongside the introduction of diverse chemical moieties.
Substitutions on the imidazole portion of the scaffold have a significant impact on biological activity. The R1 position has been a particular focus of derivatization.
Research has shown that introducing aromatic moieties at the R1 position is a key strategy. nih.gov The second generation of "imiqualines" features a 3,4-dihydroxyphenyl (catechol) group at this position, which enhances global hydrophilicity and leads to potent anticancer activity. nih.gov For instance, compound EAPB02303, bearing this catechol group, is 20 times more potent than the clinical reference drug vemurafenib (B611658) on BRAF mutant melanoma cells. nih.gov In contrast, derivatives with a 3,4-dimethoxy substitution on the phenyl ring at position 1 tend to be very lipophilic and exhibit weaker activity. nih.gov
SAR studies on other quinoxaline derivatives have indicated that electron-releasing groups, such as methoxy (B1213986) (OCH₃), at the R1, R2, and R3 positions are essential for activity. mdpi.com Replacing these with electron-withdrawing groups like fluorine (F) or other electron-releasing groups like methyl (CH₃) or ethyl (C₂H₅) tends to decrease the activity. mdpi.com Furthermore, studies on phosphodiesterase inhibitors highlighted the importance of having a weakly hindered group at the R1 position for potent activity. researchgate.net
Table 1: Effect of Substituents on the Imidazole Ring
| Position | Substituent | Observation | Source |
| R1 | 3,4-dihydroxyphenyl (catechol) | Enhances hydrophilicity and potent anticancer activity. | nih.govnih.gov |
| R1 | 3,4-dimethoxyphenyl | High lipophilicity, weaker activity. | nih.gov |
| R1 | Weakly hindered group | Important for potent phosphodiesterase inhibitory properties. | researchgate.net |
| R1, R2, R3 | Electron-releasing group (e.g., OCH₃) | Essential for activity in certain quinoxaline series. | mdpi.com |
| R1, R2, R3 | Electron-withdrawing group (e.g., F) | Decreases activity compared to electron-releasing groups. | mdpi.com |
Substituent Effects on the Quinoxaline Ring (e.g., R5-R8)
Modifications to the benzene (B151609) portion of the quinoxaline ring system also play a crucial role in modulating the compound's properties and biological efficacy.
Screening various substituents on the quinoxaline moiety has been undertaken to study their influence on biological activity. nih.gov In the context of antituberculosis agents, it was observed that the presence of a chloro, methyl, or methoxy group at position 7 of the quinoxaline nucleus leads to lower Minimum Inhibitory Concentration (MIC) and IC₅₀ values, indicating increased potency. nih.gov Conversely, SAR studies on certain anticancer quinoxalines revealed that unsubstituted aromatic rings (R = H) had higher activity than those with substituents. mdpi.com Within this series, the electron-withdrawing group chlorine (Cl) produced higher activity than bromine (Br) or the electron-releasing methyl (CH₃) group. mdpi.com
Table 2: Effect of Substituents on the Quinoxaline Ring
| Position | Substituent | Observation on Activity | Source |
| 7 | Chloro, Methyl, or Methoxy | Increased antituberculosis potency. | nih.gov |
| General | Unsubstituted (R=H) | Higher anticancer activity in some series. | mdpi.com |
| General | Chloro (Cl) | Higher activity than Bromo (Br) or Methyl (CH₃) in some series. | mdpi.com |
Introduction of Heterocyclic Moieties
Fusing or attaching other heterocyclic rings to the imidazo[1,2-a]quinoxaline framework is a strategy employed to create novel chemical entities with distinct biological profiles. This approach has led to the development of compounds with applications as anticonvulsants and antimicrobial agents.
Examples include:
nih.govabjournals.orgresearchgate.netTriazolo[4,3-a]quinoxalines : This scaffold has been designed based on SAR studies within the "Imiqualine" family and has yielded compounds with cytotoxic activities in the micromolar range against melanoma cell lines. researchgate.net These derivatives have also been identified as potent anticonvulsant agents. researchgate.net
Imidazo[1,5-a]quinoxalines with Pyridinium (B92312) Moieties : The synthesis of derivatives bearing a pyridinium salt has been explored. nih.gov The antimicrobial properties of these compounds were found to be linked to the presence of various alkyl substituents on the pyridine (B92270) ring and at position 5 of the imidazo[1,5-a]quinoxaline (B8520501) system. nih.gov
Imidazo[2,1,5-de]quinolizines : The introduction of alkenyl or alkynyl groups at the C5-position of related imidazo[1,5-a]pyridines can induce spontaneous cyclization to yield these novel, electron-rich π-delocalized heterocycles. nih.gov
Thiazino[2,3,4-ij]quinolin-4-ium Derivatives : Fusing a thiazine (B8601807) heterocycle with a quinoline (B57606) core is another approach to developing new drugs, including antibacterial agents. nih.gov
To enhance properties like water solubility and bioavailability without compromising intrinsic activity, amino acids have been conjugated to the imidazo[1,2-a]quinoxaline scaffold. nih.govnih.gov This "prodrug" strategy aims to improve the "drugability" of these compounds. nih.gov
A key approach involves the chemical modulation of second-generation imiqualines by conjugating amino acids at position 4. nih.govnih.gov This is typically achieved by reacting the 4-chloroimidazo[1,2-a]quinoxaline (B1600370) intermediate with an amino acid ester. nih.gov This conjugation has been shown to significantly enhance water solubility. nih.govnih.gov For example, while some of the resulting compounds showed cytotoxicities lower than the parent second-generation compounds, their activity was often comparable to the first-generation leads. nih.govnih.gov
A series of twenty-five such derivatives were synthesized and tested on the A375 human melanoma cell line. nih.gov The results demonstrated that the choice of amino acid and the presence of protecting groups significantly influence the final compound's lipophilicity and cytotoxic activity. nih.gov
Table 3: Activity of Imidazo[1,2-a]quinoxaline-Amino Acid Conjugates on A375 Melanoma Cells
| Compound | Conjugated Amino Acid/Moiety | cLogP (Calculated) | IC₅₀ (nM) | Source |
| 9d | L-Aspartic Acid (di-tert-butyl ester) | 4.38 | 128 | nih.govmdpi.com |
| 11a | Glycine (B1666218) | 2.59 | 403 | nih.govmdpi.com |
| 11b | L-Alanine | 3.02 | 584 | nih.govmdpi.com |
| 8b | Glycine (tert-butyl ester, R1=3,4-dimethoxy) | 5.61 | >10,000 | nih.gov |
| EAPB0203 | (First Gen Lead) | 4.34 | 1570 | nih.govnih.gov |
| EAPB0503 | (First Gen Lead) | 3.79 | 200 | nih.govnih.gov |
| EAPB02302 | (Second Gen Lead) | 2.50 | 60 | nih.govnih.gov |
| EAPB02303 | (Second Gen Lead) | 1.83 | 10 | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models help in understanding the chemical-biological interactions governing activity and can be used to predict the potency of novel molecules, thereby guiding the design of more effective therapeutic agents. abjournals.orgresearchgate.net
Development of Predictive Models for Biological Activity
Several QSAR studies have been performed on imidazoquinoxaline derivatives to build predictive models for their biological activities, including anticancer and GABA modulatory effects. abjournals.orgresearchgate.netniscair.res.in
For a series of 31 imidazo[1,2-a]quinoxaline derivatives with antitumor activity, a QSAR model was developed using the genetic function algorithm (GFA). abjournals.org The resulting model showed good predictive ability, which, combined with docking studies, provided a better understanding of the structural requirements for designing potential antitumor molecules. abjournals.org
QSAR studies on imidazo[1,5-a]quinoxalines amides, carbamates, and ureas as GABA modulators were performed using multiple linear regression (MLR). researchgate.netniscair.res.in The best predictive model revealed that multidimensional steric, hydrophobic, electro-topological, and hydrogen bond donor descriptors have a significant impact on the GABA modulator activity. researchgate.netniscair.res.in The models suggest that lipophilicity, shape index, and electrostatic properties are the main governors of activity. researchgate.net These findings indicate that the quinoxaline derivatives could interact with amino acid residues of the target receptor through electrostatic or charge transfer processes. researchgate.net
Similarly, QSAR investigations on related imidazo[2,1-b] nih.govabjournals.orgresearchgate.netthiadiazoles with antiproliferative potency also found that lipophilicity, electronic, and steric factors are decisive for their activity. nih.gov
Table 4: Summary of QSAR Studies on Imidazoquinoxaline and Related Scaffolds
| Scaffold | Biological Activity | Modeling Method | Key Descriptors/Findings | Source |
| Imidazo[1,2-a]quinoxaline | Antitumor | Genetic Function Algorithm (GFA) | Model showed good predictive ability (R²pred = 0.73038). | abjournals.org |
| Imidazo[1,5-a]quinoxaline | GABA Modulation | Multiple Linear Regression (MLR) | Activity governed by lipophilicity, shape index, and electrostatic properties. | researchgate.net |
| Imidazo[1,5-a]quinoxaline | GABA Modulation | Multiple Linear Regression (MLR) | Steric, hydrophobic, electro-topological, and hydrogen bond donor descriptors are significant. | niscair.res.in |
| Imidazo[2,1-b] nih.govabjournals.orgresearchgate.netthiadiazole | Antiproliferative | Multiple Linear Regression (MLR) | Lipophilicity, electronic, and steric factors are decisive for potency. | nih.gov |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are critical factors in the structure-activity relationship (SAR) of imidazo[1,2-a]quinoxaline derivatives. These aspects determine how effectively a molecule can bind to its biological target, such as an enzyme or receptor. abjournals.orggoogle.com
Conformational analysis, often aided by computational methods like molecular docking and density functional theory (DFT), provides insight into the preferred spatial orientation of these molecules. abjournals.orgnih.govacs.org Molecular docking studies have been performed to explore the binding modes of imidazo[1,2-a]quinoxaline derivatives within the active sites of target proteins, helping to rationalize their biological activity. abjournals.orgnih.gov For example, molecular modeling of one derivative, EAPB02303, confirmed that its mechanism of action was distinct from tubulin polymerization inhibition, unlike earlier compounds in its series. nih.gov This suggests that subtle changes in structure can lead to different preferred conformations and, consequently, different biological targets or mechanisms.
Stereochemistry plays a pivotal role, as biological systems are chiral. The introduction of chiral centers into imidazo[1,2-a]quinoxaline derivatives can lead to enantiomers or diastereomers with significantly different biological potencies. Patent literature concerning imidazo[1,2-a]quinoxaline compounds notes the importance of stereochemistry, specifying that when an alkyl group's stereochemistry is not defined, it is preferably a linear alkyl. google.com In a study on related quinoxaline derivatives, the synthesis of (S)-N-(3-chloro-1,4-naphthoquinon-2-yl)-alpha-amino acid ethyl esters demonstrated stereospecific antifungal and antibacterial activities. researchgate.net
The table below outlines key findings related to the conformational and stereochemical aspects of these compounds.
| SAR Aspect | Key Finding | Implication for Activity | Reference |
| Conformational Flexibility | Molecular docking simulations reveal potential binding modes within target enzymes. | Understanding the specific interactions (e.g., hydrogen bonds, π-stacking) that stabilize the ligand-receptor complex is crucial for designing more potent inhibitors. abjournals.orgekb.eg | abjournals.orgekb.eg |
| Planarity and Torsion Angles | The fused heterocyclic system imparts a degree of rigidity, but torsion angles of substituents are key. | The relative orientation of substituent groups, such as a phenyl ring attached to the imidazole moiety, affects the overall shape and fit within a binding pocket. nih.govacs.org | nih.govacs.org |
| Stereoisomerism | The introduction of chiral centers can result in isomers with differing biological activities. | In a series of 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines, the stereochemistry of the substituents was a critical determinant of adenosine (B11128) A1 receptor inhibitory activity. researchgate.net | researchgate.net |
| Hydrogen Bonding Potential | The presence and position of hydrogen bond donors/acceptors are conformation-dependent. | Studies on related compounds found that a 4-NH group capable of forming a hydrogen bond was crucial for receptor affinity, an interaction dependent on the molecule's conformation. researchgate.net | researchgate.net |
Mechanistic Investigations at the Molecular and Cellular Levels in Vitro
Enzyme Inhibition and Modulation Studies
The imidazo[1,2-a]quinoxaline (B3349733) core has been integrated into various molecules designed to inhibit or modulate the activity of critical enzymes involved in disease pathways.
Derivatives of imidazo[1,2-a]quinoxaline have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established oncological target, and several non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been synthesized and evaluated. nih.govnih.gov A study detailing thirty such derivatives found several compounds with potent inhibitory activity against wild-type EGFR (EGFRWT), with IC₅₀ values comparable to the approved drug erlotinib. nih.govresearchgate.net For instance, compounds 6b , 7j , and 9a from this series showed significant potency. nih.gov Notably, some of these compounds also demonstrated inhibitory potential against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFRL858R/T790M mutation. nih.gov One rationally designed derivative, RA-22 , was also shown to be an EGFR inhibitor. researchgate.net
IκB Kinase β (IKKβ): The IKK complex is a key regulator in the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Specific imidazoquinoxaline derivatives have been developed as IKK inhibitors. One such compound, N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine hydrochloride (BMS-345541) , was identified as an IKK inhibitor that suppresses NF-κB activity. nih.gov It has a reported IC₅₀ of 0.3 μM for IKKβ in in vitro kinase assays. nih.gov Further research into tricyclic imidazoquinoxaline derivatives revealed compounds with potent and selective inhibition of IKK2 (IKKβ). nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. While direct inhibition by a 1,4-dichloro-substituted imidazo[1,2-a]quinoxaline is not documented, related quinoxaline (B1680401) structures have shown significant VEGFR-2 inhibitory activity. nih.govnih.gov For example, a series of novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were designed as VEGFR-2 inhibitors, with some compounds showing potent anti-proliferative effects. nih.gov Another study on quinoxalin-2-one derivatives identified compound 7f as having 1.2 times the VEGFR-2 inhibitory activity of the standard drug sorafenib. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 7j (imidazo[1,2-a]quinoxaline derivative) | EGFRWT | 193.18 nM | nih.gov |
| Compound 6b (imidazo[1,2-a]quinoxaline derivative) | EGFRWT | 211.22 nM | nih.gov |
| BMS-345541 | IKKβ | 0.3 µM | nih.gov |
| Compound 7f (quinoxalin-2-one derivative) | VEGFR-2 | More potent than Sorafenib (1.2x) | nih.gov |
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Several quinoxaline-based compounds have been identified as tubulin polymerization inhibitors. rsc.orgnih.govnih.gov The mechanism for some of these agents involves binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov While specific studies on 1,4-dichloroimidazo[1,2-a]quinoxaline are lacking, the broader imidazo[1,2-a]quinoxaline scaffold has been utilized to develop agents that target tubulin polymerization. rsc.orgnih.gov
Based on available scientific literature, there are no specific studies investigating the inhibitory activity of this compound or its close analogues on VirB11 ATPase or other related ATPase enzymes.
The therapeutic potential of the imidazo[1,2-a]quinoxaline scaffold extends to other enzyme systems.
Topoisomerases: Human topoisomerases (hTopo) are enzymes that resolve topological problems in DNA during replication and transcription, making them vital targets in cancer therapy. Certain imidazo[1,2-a]quinoxaline derivatives have been identified as dual inhibitors of both human topoisomerase I and II. nih.gov
Bromodomain and Extra-Terminal Domain (BET) Proteins: A novel researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline-based compound, DW-71177 , was developed as a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins, which are epigenetic readers involved in oncogene expression. nih.gov
Receptor Ligand Binding and Antagonist Properties (e.g., AMPA, NMDA receptors)
Quinoxaline derivatives are well-known for their activity as antagonists at ionotropic glutamate (B1630785) receptors, particularly the AMPA and NMDA receptors, which are crucial for excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org
AMPA and NMDA Receptor Antagonism: The quinoxaline structure is a foundational template for competitive AMPA receptor antagonists. nih.govresearchgate.net Furthermore, many quinoxaline derivatives also exhibit antagonist activity at the glycine-binding site of the NMDA receptor. nih.govnih.gov Research has shown that substitutions on the quinoxaline ring are critical for potency and selectivity. nih.gov
A study on related heterocyclic-fused quinoxalinones provided specific data on a dichlorinated analogue. The compound 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one was shown to bind to the glycine (B1666218) site on the NMDA receptor complex with an IC₅₀ value of 1.26 µM. nih.gov This finding is particularly noteworthy as it demonstrates that dichlorinated imidazo[1,2-a]quinoxaline structures can interact with these neurological receptors.
| Compound | Receptor Target | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one | NMDA Receptor (Glycine Site) | 1.26 µM | nih.gov |
| 7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | NMDA Receptor (Glycine Site) | 0.63 µM | nih.gov |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | AMPA Receptor | 0.83 µM | nih.gov |
Cellular Bioactivity Profiling (in vitro)
The enzymatic and receptor-level activities of imidazo[1,2-a]quinoxaline derivatives translate into significant bioactivity at the cellular level. These compounds have been evaluated for their anti-proliferative and cytotoxic effects against a variety of human cancer cell lines.
For example, newly synthesized imidazo[1,2-a]quinoxaline analogues demonstrated high growth inhibition activity against the A375 human melanoma cell line. nih.gov In other studies, derivatives have shown excellent anti-proliferative activity against non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (MDA-MB-231) cell lines. nih.govresearchgate.net Quinoxaline 1,4-di-N-oxide derivatives have also been profiled for their antimicrobial activities, showing efficacy against various mycobacteria, mycoplasma, and fungi. nih.govresearchgate.netnih.govutrgv.edu
| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoxaline analogues | A375 | Melanoma | High growth inhibition | nih.gov |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitors | A549 | Non-small cell lung cancer | Excellent anti-proliferative activity | nih.govresearchgate.net |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitors | HCT-116 | Colon Cancer | Excellent anti-proliferative activity | nih.govresearchgate.net |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitors | MDA-MB-231 | Breast Cancer | Excellent anti-proliferative activity | nih.govresearchgate.net |
| Quinoxaline 1,4-di-N-oxides | M. tuberculosis | Tuberculosis (bacterial) | Antimycobacterial activity | nih.govnih.gov |
Cellular Growth Inhibition in Cancer Cell Lines (e.g., melanoma, lung, colon, breast)
There is no specific data available in the search results detailing the cellular growth inhibition or providing IC₅₀ values for this compound against cancer cell lines.
Studies on other related imidazo[1,2-a]quinoxaline derivatives have shown potent cytotoxic activity against various cancer cell lines, including melanoma, breast, and colon cancer. nih.govmdpi.comexlibrisgroup.comindianchemicalsociety.com For instance, derivatives like EAPB0203 and EAPB02303 have demonstrated significant in vitro cytotoxicity against human melanoma cell lines. nih.govmdpi.comexlibrisgroup.com Another study reported that certain imidazo[1,2-a]quinoxaline derivatives possessed anticancer potential in lung, colon, and breast cancer cells. indianchemicalsociety.com However, these results are for compounds with different substitution patterns and cannot be extrapolated to this compound.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Caspase Activation)
Specific information regarding the ability of this compound to induce apoptosis or activate caspases is not available in the provided search results.
Research on other molecules within the imidazo[1,2-a]quinoxaline family has shown pro-apoptotic activity. For example, the derivative EAPB0203 was found to induce caspase-dependent apoptosis in malignant T-cells. researchgate.net This process involved the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.net Another study on a different derivative noted an increase in apoptotic proteins such as Cleaved-PARP and Cleaved-Caspase-3/9. researchgate.net These findings highlight a potential mechanism for the broader class of compounds, but specific evidence for the 1,4-dichloro variant is absent.
Cell Cycle Progression Analysis (in vitro)
There is no available data from the search results on how this compound affects cell cycle progression in cancer cells.
For comparison, other imidazo[1,2-a]quinoxaline derivatives have been shown to interfere with the cell cycle. One such compound, EAPB0203, was reported to cause a G2/M cell-cycle arrest in malignant T-cells. researchgate.net Other quinoxaline-based compounds (not of the imidazo[1,2-a] fused type) have also been shown to induce G2/M arrest. nih.govnih.gov This indicates a possible mode of action for related heterocyclic systems, but not specifically for this compound.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. abjournals.org This method is essential for understanding the potential biological activity of compounds like 1,4-Dichloroimidazo[1,2-a]quinoxaline by simulating their interaction with therapeutic targets. While specific docking studies on this compound are not widely documented, extensive research on its derivatives offers valuable insights into how this chemical family interacts with various proteins.
For instance, derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have been identified as potential anticancer agents, and docking studies have been crucial in elucidating their mechanism of action. nih.govnih.gov These studies often involve docking the ligands into the active sites of key proteins implicated in cancer, such as tubulin and epidermal growth factor receptor (EGFR). nih.govmdpi.com
Docking simulations for imidazo[1,2-a]quinoxaline derivatives have successfully predicted their binding modes within the active sites of target proteins. In one study, a derivative identified as 1A2 was analyzed for its interaction with the colchicine-binding site of tubulin, a validated anticancer drug target. nih.gov The simulation revealed that the compound fits snugly within this domain, suggesting a potential mechanism for its anticancer effects. nih.gov
Similarly, other derivatives have been docked into the ATP-binding site of both wild-type and mutant EGFR. mdpi.com These analyses help to understand the structural basis for the observed inhibitory activity and guide the design of more potent and selective inhibitors. mdpi.comnih.gov The process typically involves preparing the 3D structures of the ligands and the protein receptor, defining a grid around the active site, and then allowing the docking algorithm to find the most favorable binding poses. mdpi.com
Table 1: Molecular Docking of Imidazo[1,2-a]quinoxaline Derivatives This table presents data on derivatives of the core compound.
| Compound Derivative | Protein Target | Binding Site | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Compound 1A2 | Tubulin | Colchicine-binding site | CYS241, LEU248, LEU255, VAL318, ALA316, LYS352 | -11.45 | nih.gov |
| Compound 6b | EGFR (Wild Type) | ATP-binding site | LEU718, VAL726, ALA743, LYS745, MET793, ASP855 | -8.91 | mdpi.com |
| Compound 6b | EGFR (Mutant) | ATP-binding site | LEU718, VAL726, ALA743, LYS745, MET790, ASP855 | -10.32 | mdpi.com |
The stability of the protein-ligand complex is determined by various intermolecular forces. Docking studies are crucial for identifying these specific interactions. For the imidazo[1,2-a]quinoxaline scaffold, key interactions typically include:
Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen). libretexts.org In derivatives of imidazo[1,2-a]quinoxaline, hydrogen bonds are often formed with amino acid residues in the protein's active site, acting as a critical anchor for the ligand. nih.govmdpi.com
Hydrophobic Contacts: These interactions occur between the nonpolar regions of the ligand and the protein. The fused ring system of the imidazo[1,2-a]quinoxaline core provides a significant hydrophobic surface that can interact favorably with nonpolar residues like leucine, valine, and alanine (B10760859) in the binding pocket. nih.govqedochem.com
For example, the binding of derivative 1A2 within tubulin's colchicine (B1669291) site is stabilized by fundamental interactions with residues such as CYS241, LEU248, LEU255, and VAL318. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the imidazo[1,2-a]quinoxaline class of compounds, MD simulations complement docking studies by providing insights into the stability and dynamics of the ligand-protein complex. semanticscholar.org
Studies on related quinoxaline (B1680401) derivatives have employed MD simulations to assess the stability of the compound within the binding pocket of a target protein. semanticscholar.orgresearchgate.net These simulations can reveal whether the binding pose predicted by docking is stable over a period of nanoseconds. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein suggests that the complex remains in a consistent conformation, validating the docking results. researchgate.net For example, MD simulations of 2-piperazinyl quinoxaline derivatives confirmed their stable binding within the catalytic cavity of the c-Kit tyrosine kinase receptor. semanticscholar.org
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. jmaterenvironsci.com DFT has been widely used to study quinoxaline derivatives to understand their electronic structure, reactivity, and other chemical properties. jmaterenvironsci.comresearchgate.netresearchgate.net These calculations help in correlating a molecule's structure with its observed properties. jmaterenvironsci.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior.
HOMO Energy (E_HOMO): This value relates to the molecule's ability to donate electrons. A higher E_HOMO indicates a greater tendency for electron donation. jmaterenvironsci.com
LUMO Energy (E_LUMO): This value corresponds to the molecule's ability to accept electrons. A lower E_LUMO suggests a greater capacity for electron acceptance.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
DFT calculations on various quinoxaline derivatives have provided these values, offering a way to compare their relative stabilities and electron-donating or -accepting capabilities. jmaterenvironsci.comresearchgate.net
Table 2: Frontier Orbital Energies of Quinoxaline Derivatives from DFT Studies This table presents data on derivatives of the core compound, calculated using DFT at the B3LYP/6-31G(d,p) or similar levels of theory.
| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-phenylindolo[2,3-b]quinoxaline | -5.61 | -2.21 | 3.40 | researchgate.net |
| 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one (Pr-N-Q=O) | -6.621 | -1.637 | 4.984 | jmaterenvironsci.com |
| 3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione (Pr-N-Q=S) | -6.136 | -2.122 | 4.014 | jmaterenvironsci.com |
| 1,4-Dihydroxyquinoxaline-(2,3)(1H,4H)dione (DHQ1) | -6.68 | -2.09 | 4.59 | sid.ir |
DFT calculations are also instrumental in predicting the reactivity of molecules and rationalizing reaction mechanisms. For quinoxaline-based compounds, these calculations can identify the most likely sites for nucleophilic or electrophilic attack by analyzing the distribution of electron density and Mulliken charges on each atom. jmaterenvironsci.com
For instance, studies on the reactivity of dichloroquinoxaline have explored its reactions with various nucleophiles, and computational models can help explain the observed outcomes. researchgate.net The chlorine atoms in this compound are expected to be susceptible to nucleophilic substitution, a common reaction pathway for halogenated heterocycles. DFT can model the transition states and energy barriers for such reactions, providing a theoretical basis for their feasibility and predicting the most likely products. researchgate.net Furthermore, theoretical calculations can elucidate the mechanisms of complex reactions, such as the Beirut reaction used to synthesize quinoxaline 1,4-di-N-oxides. nih.gov
Virtual Screening and Lead Optimization through in silico Approaches
The imidazo[1,2-a]quinoxaline scaffold is a significant heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. Computational methods, including virtual screening and molecular docking, are pivotal in the rational design and discovery of novel therapeutic agents based on this chemical framework. These in silico techniques facilitate the rapid screening of large compound libraries and provide insights into the molecular interactions between ligands and their biological targets, thereby guiding lead optimization efforts.
Virtual screening approaches are instrumental in identifying promising hit compounds from extensive chemical databases. This process typically involves the generation of a 3D structure of the target protein, often obtained through X-ray crystallography or homology modeling. Subsequently, a library of compounds, which can include derivatives of the imidazo[1,2-a]quinoxaline core, is docked into the active site of the target protein. The docking simulations predict the binding conformation and affinity of each compound, allowing for the ranking and selection of potential candidates for further experimental validation.
One notable application of these computational methods involves the identification of potential anticancer agents. For instance, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was subjected to virtual screening and molecular docking to identify a lead compound targeting tubulin. nih.govsemanticscholar.org The computational analysis successfully identified a potential lead with high affinity and a favorable binding score at the colchicine-binding site of tubulin. nih.govsemanticscholar.org
Similarly, in the pursuit of new inhibitors for other therapeutic targets, such as c-Jun N-terminal kinase 1 (JNK1), an imidazo[1,2-a]quinoxaline compound was identified as a hit from a high-throughput screening campaign. Subsequent optimization, guided by computational insights, led to the development of more potent and selective inhibitors.
The power of in silico approaches also extends to the design of novel inhibitors for epidermal growth factor receptor (EGFR). By considering the ATP binding pocket of EGFR, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized. Molecular docking studies were crucial in understanding the binding modes of these compounds within the EGFR kinase domain, providing a rationale for their inhibitory activity.
While specific virtual screening and lead optimization studies focusing solely on this compound are not extensively detailed in the available literature, the broader application of these computational techniques to the imidazo[1,2-a]quinoxaline scaffold highlights the significant role of in silico methods in modern drug discovery. The general workflow involves creating a library of derivatives, performing molecular docking to predict binding affinities, and using the resulting data to guide the synthesis and evaluation of new, more potent, and selective compounds.
Interactive Data Table: Representative Docking Scores of Imidazo[1,2-a]quinoxaline Derivatives
The following table presents representative docking scores for imidazo[1,2-a]quinoxaline derivatives against various protein targets, illustrating the application of in silico methods in assessing potential biological activity. Note: These are examples from studies on the broader class of imidazo[1,2-a]quinoxalines and not specific to the 1,4-dichloro derivative.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) |
| Imidazo[1,2-a]quinoxaline Derivative 1A2 | Tubulin (Colchicine-binding site) | -11.45 |
| Colchicine (Reference) | Tubulin (Colchicine-binding site) | -9.15 |
| Imidazo[1,2-a]quinoxalin-4-amine | rhJNK1 | - |
| NPOQA (Quinoxaline Derivative) | α-glucosidase | -6.5 |
| NPOQA (Quinoxaline Derivative) | α-amylase | -6.9 |
| Acarbose (Reference) | α-glucosidase / α-amylase | - |
This table is populated with data from studies on various quinoxaline and imidazo[1,2-a]quinoxaline derivatives to exemplify the output of virtual screening studies. nih.govsemanticscholar.orgresearchgate.net
Emerging Applications Beyond Traditional Drug Discovery
Applications in Materials Science
There is no available research specifically investigating the application of 1,4-Dichloroimidazo[1,2-a]quinoxaline in materials science.
No studies have been found that report on the use or properties of this compound in the context of organic electronics or optoelectronic devices.
The luminescent properties of this compound have not been described in the scientific literature.
Development as Chemical Probes for Biological Systems
There is no information available regarding the development or use of this compound as a chemical probe for biological systems.
Advanced Chemical Reagents and Catalytic Applications
No published research details the application of this compound as an advanced chemical reagent or in catalytic processes.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
Future synthetic research will likely focus on optimizing the creation of imidazo[1,2-a]quinoxaline (B3349733) derivatives. While established methods exist, such as the reaction of o-phenylenediamine (B120857) with α-ketocarboxylic acids or the cyclization of intermediates in the presence of sodium hydride, there is a continuous drive for more efficient, cost-effective, and environmentally benign processes. nih.govmdpi.com One promising avenue is the expanded use of microwave-assisted synthesis, which has already been shown to accelerate reactions like the Pictet-Spengler condensation for related structures. mdpi.com
Key areas for future exploration include:
One-Pot Reactions: Developing multi-component, one-pot reactions to construct the core scaffold and introduce diversity in a single, efficient step.
Green Chemistry Approaches: Utilizing greener solvents and catalysts, such as the use of ferric chloride as a Lewis acid, to minimize environmental impact. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis to allow for safer handling of reagents, improved scalability, and precise control over reaction conditions, which can be critical for producing highly pure pharmaceutical intermediates.
Deeper Elucidation of Molecular Mechanisms of Action
Understanding precisely how these compounds exert their biological effects is paramount for their development. Initial studies have identified that imidazo[1,2-a]quinoxaline derivatives can act as potent anticancer agents by interfering with microtubules. nih.gov Others have been shown to inhibit critical cellular enzymes like kinases, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). mdpi.comacs.org
Future investigations should aim for a more granular understanding of these mechanisms:
Target Identification and Validation: Moving beyond broad observations to pinpoint specific protein targets and their binding sites using techniques like X-ray crystallography and advanced mass spectrometry. rsc.org
Signaling Pathway Analysis: Mapping the downstream effects of target engagement to understand how these compounds induce cellular responses like apoptosis or cell cycle arrest. acs.orgmdpi.com For instance, some quinoxaline (B1680401) derivatives are known to induce cell cycle arrest at the G2/M phase. nih.gov
Resistance Mechanisms: Investigating how cancer cells or microbes might develop resistance to these compounds, which is a critical step for long-term therapeutic viability. nih.gov
Expansion of Structure-Activity Relationship Landscape
The relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. For imidazo[1,2-a]quinoxalines and related compounds, SAR studies have already provided valuable insights. For example, the presence of electron-withdrawing or electron-releasing groups at specific positions can significantly alter anticancer or antifungal activity. mdpi.com Similarly, the nature of linkers and substituent groups has been shown to be crucial for activity. mdpi.com
To expand the SAR landscape, future work should focus on:
Systematic Derivatization: Synthesizing and testing a broad and diverse library of analogues of 1,4-dichloroimidazo[1,2-a]quinoxaline. This involves modifying the substituents at the 1 and 4 positions, as well as on the benzene (B151609) and imidazole (B134444) rings.
Quantitative SAR (QSAR): Developing robust QSAR models that can statistically correlate structural features with biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts. nih.gov
Bioisosteric Replacement: Exploring the replacement of key functional groups with bioisosteres to improve properties like potency, selectivity, and pharmacokinetic profiles.
The following table presents research findings on the activity of various imidazo[1,2-a]quinoxaline derivatives, illustrating the type of data that underpins SAR studies.
Table 1: In Vitro Activity of Imidazo[1,2-a]quinoxaline Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound ID | Target/Organism | Activity Metric | Value | Reference |
| 5c | Valsa mali | EC₅₀ | 5.6 µg/mL | nih.gov |
| 5f | Fusarium solani | EC₅₀ | 5.1 µg/mL | nih.gov |
| EAPB02302 | A375 Melanoma Cells | IC₅₀ | - | mdpi.com |
| EAPB02303 | A375 Melanoma Cells | IC₅₀ | - | mdpi.com |
| 6b | EGFRʷᵗ | IC₅₀ | 211.22 nM | mdpi.com |
| 7j | EGFRʷᵗ | IC₅₀ | 193.18 nM | mdpi.com |
| Erlotinib | EGFRʷᵗ | IC₅₀ | 221.03 nM | mdpi.com |
Diversification into New Application Areas
While much of the research on imidazo[1,2-a]quinoxalines has focused on their potential as anticancer agents, their structural framework is suitable for a much wider range of applications. researchgate.net The quinoxaline scaffold itself is known for a vast array of biological activities, including antibacterial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.net
Future research should actively pursue diversification into new therapeutic areas:
Antiviral Agents: Given that quinoxaline moieties are present in approved antiviral drugs, screening derivatives against a panel of viruses, particularly respiratory pathogens, is a logical next step. rsc.org
Antifungal Agents: Building on findings that these compounds are effective against phytopathogenic fungi, their potential against human fungal pathogens should be explored. nih.gov
Neuroactive Agents: Some related quinoxaline analogues have shown activity at benzodiazepine (B76468) receptors, suggesting a potential for developing agents for neurological or psychiatric disorders. nih.gov
Antiparasitic Drugs: Quinoxaline 1,4-dioxides have demonstrated potential against various parasites, indicating that the core imidazo[1,2-a]quinoxaline structure could be a promising scaffold for developing new treatments for diseases like malaria or leishmaniasis. mdpi.com
Integration of Advanced Computational and Experimental Techniques
The future of drug discovery for compounds like this compound will heavily rely on the synergy between advanced computational and experimental methods. rsc.orgresearchgate.net This integration allows for a more rational, efficient, and rapid development cycle. kvantify.com
Key integrated approaches for the future include:
AI and Machine Learning: Employing artificial intelligence and machine learning algorithms to analyze vast datasets, predict biological activities, and suggest novel molecular structures with higher probabilities of success. researchgate.net
Molecular Dynamics (MD) Simulations: Using MD simulations to model the dynamic behavior of the compound when interacting with its biological target, providing deeper insights into binding affinity and mechanism of action that static docking cannot capture. researchgate.net
In Silico ADMET Prediction: Routinely using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives early in the discovery process, helping to identify and eliminate candidates with poor drug-like properties. nih.gov
High-Throughput and High-Content Screening: Combining automated experimental screening of large compound libraries with computational pre-filtering to more quickly identify promising lead compounds for further optimization.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents and other valuable chemical applications.
Q & A
Q. What are the established synthetic routes for 1,4-Dichloroimidazo[1,2-a]quinoxaline, and how do reaction conditions influence yield?
The synthesis typically involves intramolecular cyclization or aromatic nucleophilic substitution. Key methods include:
- Cyclization of halogenated precursors : Reaction of 1-(2-halophenyl)-1H-imidazoles (e.g., 2-chloro or 2-bromo derivatives) with amines under basic conditions, followed by autooxidation to form the quinoxaline core .
- Visible-light-mediated catalysis : Using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts to drive cyclization of 1-(2-isocyanophenyl)-1H-imidazole, achieving yields >70% under optimized light exposure .
Q. Table 1: Representative Reaction Conditions
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Halogen cyclization | KOH, DMSO, 80°C | 65–78 | |
| Photoredox catalysis | Ir(ppy)₃, visible light | 72–85 |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (δ 7.3–8.1 ppm for quinoxaline protons) and chlorine substituent effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 253.98 for C₁₀H₅Cl₂N₃) .
- X-ray Crystallography : Determines regiochemistry and confirms atropisomerism in derivatives .
Q. What biological activities are reported for imidazo[1,2-a]quinoxaline derivatives?
- Anticancer : Derivatives inhibit kinase CK2 (IC₅₀ = 0.8–2.5 µM) and show cytotoxicity against leukemia (e.g., K562 cells, IC₅₀ = 1.2 µM) .
- Antimicrobial : Quinoxaline 1,4-dioxides exhibit activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
- Neuroprotective : Modulate GABA receptors, with EC₅₀ values <10 µM in Parkinson’s disease models .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the C3 or C4 positions?
- C3-H Iodination : Using TBAI/I₂ with p-TsOH as an acid catalyst achieves >90% regioselectivity. DFT studies suggest protonation stabilizes transition states at C3 .
- Pd-Catalyzed C-H Activation : Direct olefination/cyclization with alkenes yields indoloquinoxalines (e.g., 78% yield with styrene) .
Q. What catalytic systems improve synthesis efficiency?
- SnO₂@MWCNT Nanocatalysts : Enhance dihydropyrroloquinoxaline synthesis via ultrasound-assisted multicomponent reactions (85% yield, recyclable for 5 cycles) .
- Molybdenum Catalysis : Converts nitroarenes and glycols to indoloquinoxalines under mild conditions (83% yield) .
Q. How do structural modifications influence biological activity?
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance DNA intercalation and topoisomerase inhibition (e.g., 4-CF₃ derivatives show 3-fold higher cytotoxicity than parent compounds) .
- N-Oxide Functionalization : Increases hypoxia-selective antitumor activity (e.g., 1,4-dioxide derivatives reduce tumor volume by 60% in vivo) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent | Target Activity | Potency Improvement |
|---|---|---|
| 4-Chloro | Anticonvulsant | 2× EC₅₀ vs. H-parent |
| 1,4-Dioxide | Antitubercular | 10× MIC reduction |
| 3-Iodo | Kinase inhibition | 5× selectivity |
Q. What computational methods predict reactivity and binding modes?
- DFT Calculations : Model enantiomerization barriers (ΔG‡ >80 kJ/mol for atropisomers) and regioselectivity in iodination .
- Molecular Docking : Simulate interactions with CYP450 enzymes to predict metabolic stability .
Q. Are there genotoxicity concerns with quinoxaline derivatives?
- Mutagenicity : Some 1,4-dioxides induce frameshift mutations in Salmonella assays due to nitroreduction intermediates .
- Mitigation Strategies : Substituent engineering (e.g., methyl groups at C2/C3) reduces DNA adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
